N-benzhydrylpiperidine-1-carboxamide
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Overview
Description
N-benzhydrylpiperidine-1-carboxamide: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are used in various therapeutic areas. The benzhydryl group in this compound is a fundamental component present in many drugs, including anti-histamines, anti-hypertensive, anti-migraine, and anti-allergenic agents .
Mechanism of Action
Target of Action
It’s worth noting that compounds with a piperidine nucleus, which is present in n-benzhydrylpiperidine-1-carboxamide, have been utilized in different therapeutic applications .
Mode of Action
Piperidine derivatives have been reported to exhibit a wide variety of biological activities .
Biochemical Pathways
Piperidine derivatives have been reported to influence various biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzhydrylpiperidine-1-carboxamide typically involves the amidation of benzhydrylpiperidine with a carboxylic acid derivative. One common method is the reaction of benzhydrylpiperidine with a carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: N-benzhydrylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
N-benzhydrylpiperidine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
- N-benzhydryl-4-(phenylsulfonyl)piperidine-1-carboxamide
- 2-Benzylpiperidine
- Piperidine derivatives with various substituents
Comparison: N-benzhydrylpiperidine-1-carboxamide is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Compared to other piperidine derivatives, it may exhibit different pharmacological profiles and therapeutic potentials .
Properties
IUPAC Name |
N-benzhydrylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c22-19(21-14-8-3-9-15-21)20-18(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-2,4-7,10-13,18H,3,8-9,14-15H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRBTNMRGMHPKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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